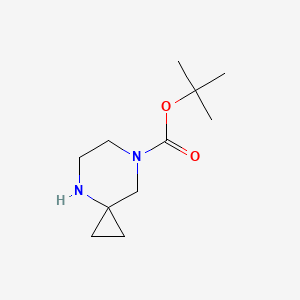

tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKCYKIJWLFVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677561 | |

| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-28-5 | |

| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, with the CAS Number 886766-28-5, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic core, containing a cyclopropane ring fused to a piperazine-like structure, offers a unique three-dimensional scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

A summary of the key physicochemical properties for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 886766-28-5 | PubChem |

| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem |

| Molecular Weight | 212.29 g/mol | PubChem |

| IUPAC Name | tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | PubChem |

| Synonyms | 7-Boc-4,7-diazaspiro[2.5]octane, 4,7-Diazaspiro[2.5]octane-7-carboxylic acid tert-butyl ester | PubChem |

Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The following is a detailed experimental protocol for the multi-step synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from a patented method.[1][2] This process begins with the formation of a cyclopropane ring, followed by a series of reactions to construct the diazaspiro-octane core and introduce the tert-butyloxycarbonyl (Boc) protecting group.

Experimental Protocol

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

-

To a solution of diethyl malonate in a suitable solvent such as dimethylformamide (DMF), add 1,2-dibromoethane in the presence of a base like potassium carbonate.

-

The reaction mixture is stirred at room temperature and then heated to facilitate the cyclization reaction.

-

Upon completion, the reaction is worked up by filtration and concentration to yield diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Hofmann Rearrangement

-

The diethyl 1,1-cyclopropanedicarboxylate is subjected to a Hofmann rearrangement. This is typically achieved by treating the diester with a strong base, such as sodium hypobromite, generated in situ from bromine and sodium hydroxide.

-

This step converts one of the ester groups into an amino group, forming the corresponding amino ester.

Step 3: Hydrolysis

-

The resulting amino ester is hydrolyzed under basic conditions, for example, using sodium hydroxide in an aqueous or alcoholic solution.

-

Acidification of the reaction mixture then yields the amino acid.

Step 4: Acylation

-

The amino group of the amino acid is acylated. This can be achieved by reacting it with an acylating agent like ethyl chloroformate in the presence of a base.

Step 5: Intramolecular Cyclization

-

The acylated intermediate undergoes an intramolecular cyclization to form the 4,7-diazaspiro[2.5]octane-5,8-dione. This is typically promoted by a coupling agent.

Step 6: Reduction

-

The dione is then reduced to form the 4,7-diazaspiro[2.5]octane. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.

Step 7: Boc Protection

-

The final step involves the selective protection of the N7-amine with a tert-butyloxycarbonyl (Boc) group.

-

This is achieved by reacting the 4,7-diazaspiro[2.5]octane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Purification by column chromatography yields the final product, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Synthetic Workflow

The following diagram illustrates the multi-step synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Caption: Synthetic pathway for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Biological Relevance

While tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is primarily known as a building block in medicinal chemistry, its inherent biological activity is not extensively documented in publicly available literature. Its utility lies in providing a rigid and structurally diverse scaffold that can be further functionalized to target a wide range of biological receptors and enzymes. The spirocyclic nature of the molecule is of particular interest to drug designers as it introduces conformational rigidity, which can lead to higher binding affinities and improved selectivity for protein targets.

Conclusion

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable intermediate for the synthesis of complex pharmaceutical compounds. The synthetic protocol provided herein offers a reliable method for its preparation. Further research into the biological activities of its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key building block in modern medicinal chemistry. This document details its quantitative physical characteristics, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis.

Compound Overview

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No: 886766-28-5) is a heterocyclic organic compound featuring a unique spirocyclic core.[1] The structure incorporates a diazaspiro[2.5]octane scaffold with one of the amine functionalities protected by a tert-butoxycarbonyl (Boc) group. This protecting group provides stability during multi-step reactions and can be easily removed under mild acidic conditions, making the compound a versatile intermediate in the synthesis of complex pharmaceutical agents.[2] It is particularly valuable in the construction of novel therapeutics, including protein kinase inhibitors and antiviral drugs.[3]

Physical and Chemical Properties

The key physical and chemical properties of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate are summarized below. These parameters are crucial for its handling, storage, and application in synthetic protocols. The compound typically appears as an off-white to light yellow solid.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Melting Point | 51.0 - 55.0 °C | TCI Chemicals |

| Boiling Point | 301.3 °C at 760 mmHg | [2] |

| Density | ~1.1 g/cm³ | [2] |

| Flash Point | 136 °C | [2] |

| Refractive Index | 1.521 | [2] |

| Physical Form | Off-white to light yellow solid/crystal | [2] |

| Purity | >97% (GC) | [2][4] |

| XLogP3 | 0.8 | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physical properties of organic compounds like tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer.

-

Approximate Determination: A preliminary measurement is performed with a rapid heating rate (e.g., 10-15°C per minute) to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is heated at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

This method is suitable for determining the boiling point of small quantities of a liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

Protocol:

-

Sample Preparation: Approximately 0.5 mL of the molten compound is placed into a small test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of this capillary is then placed inside the test tube containing the liquid sample, with the sealed end up.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block). The thermometer bulb should be level with the sample.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Protocol:

-

Sample Preparation: A standard solution is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., a non-polar or mid-polar column like DB-5 or DB-17) is used. The injector, detector, and oven temperatures are optimized. Helium is typically used as the carrier gas.

-

Injection: A small, precise volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

-

Separation & Detection: The sample is vaporized and carried through the column by the carrier gas. Components separate based on their boiling points and interaction with the stationary phase. The FID detects organic compounds as they elute from the column, generating a signal.

-

Data Analysis: The output chromatogram shows peaks corresponding to each separated component. The area of the main peak relative to the total area of all peaks is calculated to determine the purity of the compound, typically expressed as a percentage.

Synthesis Overview

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is synthesized through a multi-step process, often starting from readily available materials like diethyl malonate.[3] The synthesis involves several key transformations to construct the unique spirocyclic core.

Key Synthesis Steps:

-

Cyclopropanation: Diethyl malonate reacts with 1,2-dibromoethane in the presence of a base to form a cyclopropane ring.

-

Hofmann Rearrangement: The resulting dicarboxylate is converted to a diamine precursor via a Hofmann or similar rearrangement reaction.

-

Hydrolysis & Decarboxylation: Saponification followed by acidification and heating leads to the removal of one of the carboxylate groups.

-

Cyclization: The intermediate is then cyclized to form the diazaspiro[2.5]octane core.

-

Boc Protection: The final step involves the selective protection of one of the secondary amine groups with di-tert-butyl dicarbonate ((Boc)₂O) to yield the target compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]

- 4. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in pharmaceutical research and development.

Chemical Structure and Properties

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, also known as 7-Boc-4,7-diazaspiro[2.5]octane, is a heterocyclic organic compound featuring a unique spirocyclic scaffold.[1] This structure, which combines a cyclopropane ring and a piperazine ring, makes it a valuable building block in medicinal chemistry for the synthesis of complex bioactive molecules.[2] The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions.

Below is a visualization of the chemical structure:

Caption: Chemical structure of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 212.29 g/mol | PubChem[1] |

| CAS Number | 886766-28-5 | PubChem[1] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals[3] |

| Melting Point | 51.0 to 55.0 °C | TCI Chemicals[3] |

| Boiling Point (Predicted) | 301.3 ± 17.0 °C at 760 mmHg | ChemicalBook[4] |

| Density (Predicted) | 1.10 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 10.17 ± 0.20 | ChemicalBook[4] |

| SMILES | CC(C)(C)OC(=O)N1CCNC2(C1)CC2 | PubChem[1] |

| InChIKey | XXKCYKIJWLFVDG-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols: Synthesis

A common synthetic route to tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate involves a multi-step process starting from diethyl malonate. The following protocol is adapted from published patent literature.[5][6]

Overall Synthesis Workflow

References

- 1. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate | C11H20N2O2 | CID 46942212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl 4,7-Diazaspiro[2.5]octane-4-carboxylate | 674792-08-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 4-Boc-4,7-diazaspiro[2.5]octane | 674792-08-6 [chemicalbook.com]

- 5. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

This technical guide provides a detailed overview of the synthesis pathway for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a significant intermediate in the development of pharmaceuticals.[1] The methodologies and quantitative data presented herein are compiled from publicly available chemical patents and research documents, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The primary synthetic route to tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate commences with diethyl malonate.[1][2] The process involves a series of reactions including cyclization, hydrolysis, Hofmann rearrangement, acylation, and a final reduction and protection sequence to yield the target compound.[1][2] This pathway is notable for its use of readily available starting materials and relatively mild reaction conditions, making it suitable for scalable production.[1][2]

A visual representation of the multi-step synthesis is provided below:

Experimental Protocols and Data

The following sections provide a detailed breakdown of the experimental procedures for each key step in the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

The synthesis initiates with the cyclization of diethyl malonate with 1,2-dibromoethane in the presence of a base and a phase transfer catalyst.[1][2]

Experimental Protocol: In a 3L three-necked reaction flask, 288g of diethyl malonate, 405.4g of 1,2-dibromoethane, 449.7g of potassium bicarbonate (KHCO3), and 1.67g of tetrabutylammonium bromide (Bu4NBr) are mixed in 1.5L of dimethylformamide (DMF).[2] The mixture is stirred at room temperature for 16 hours. Following this, the reaction is heated to 100°C and stirred for an additional 2 hours. After cooling to room temperature, the resulting potassium salt is removed by filtration. The filtrate is concentrated under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.[2]

| Reagent | Molar Ratio | Amount |

| Diethyl malonate | 1 | 288 g |

| 1,2-Dibromoethane | 1.2-1.5 | 405.4 g |

| Potassium Bicarbonate | - | 449.7 g |

| Tetrabutylammonium Bromide | Catalyst | 1.67 g |

| Dimethylformamide | Solvent | 1.5 L |

| Product | Yield | Amount |

| Diethyl 1,1-cyclopropanedicarboxylate | 76.3% | 255.3 g |

Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate

The subsequent step involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol: 255.3g of diethyl 1,1-cyclopropanedicarboxylate is dissolved in 840mL of ethanol (EtOH) in a 2L three-necked reaction flask and cooled to 0°C in an ice-water bath.[2] 137.32g of potassium bicarbonate (KHCO3) is slowly added while maintaining the temperature below 30°C. The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours. Following the reaction, 1L of water is added, and the mixture is extracted twice with a 1:1 solution of petroleum ether and ethyl acetate (300mL each). The aqueous phase is acidified to a pH of 2 with concentrated HCl and then extracted twice with 370mL of ethyl acetate. The combined organic phases are concentrated to yield monoethyl 1,1-cyclopropanedicarboxylate.[2]

| Reagent | Molar Ratio | Amount |

| Diethyl 1,1-cyclopropanedicarboxylate | 1 | 255.3 g |

| Potassium Bicarbonate | - | 137.32 g |

| Ethanol | Solvent | 840 mL |

| Product | Yield | Amount |

| Monoethyl 1,1-cyclopropanedicarboxylate | 93% | 201.7 g |

Subsequent Synthesis Steps

The synthesis continues through several additional transformations, as outlined in the workflow diagram (Figure 1). These steps, as described in the patent literature, involve the conversion of the carboxylic acid to a primary amide, followed by a Hofmann rearrangement to the amine, reduction of the remaining ester to an alcohol, and subsequent cyclization and protection steps to afford the final product. The overall yield for the entire synthesis is reported to be between 11.2% and 23.5%.[2]

Final Step: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The concluding step is the Boc-protection of the secondary amine of the 4,7-diazaspiro[2.5]octane intermediate.

Experimental Protocol: To a solution of 64.9g of 4,7-diazaspiro[2.5]octane in 650mL of ethanol (EtOH) in a 1L three-necked reaction flask, 51g of sodium hydroxide (NaOH) is slowly added while maintaining the temperature below 30°C.[2] The mixture is then cooled to below 5°C, and 252.6g of di-tert-butyl dicarbonate ((Boc)2O) is added dropwise. The reaction is allowed to slowly warm to room temperature and is stirred for 13 hours. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to yield tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[2]

| Reagent | Molar Ratio | Amount |

| 4,7-Diazaspiro[2.5]octane | 1 | 64.9 g |

| Sodium Hydroxide | 2.2 | 51 g |

| Di-tert-butyl dicarbonate | 2 | 252.6 g |

| Ethanol | Solvent | 650 mL |

| Product | Yield | Amount |

| tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | 73% | 89.7 g |

Alternative Synthetic Approaches

Other synthetic strategies have been reported, including a method starting from 1-aminocyclopropane carboxylic acid, which is highlighted for its operational simplicity and high yield over four steps (70%).[3] Another approach utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as the starting material, which avoids the use of hazardous reagents like boron trifluoride diethyl etherate.[4]

Conclusion

The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a critical process for the production of advanced pharmaceutical intermediates. The detailed multi-step synthesis starting from diethyl malonate provides a robust and scalable method. The quantitative data and experimental protocols summarized in this guide, derived from patent literature, offer a solid foundation for researchers and drug development professionals working on the synthesis of complex heterocyclic compounds. The availability of alternative routes also provides flexibility in adapting the synthesis to specific laboratory and industrial-scale requirements.

References

- 1. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]

- 3. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]

- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Properties and Methodologies for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its known properties, provides detailed experimental protocols for solubility determination, and explores its relevance in the context of kinase inhibitor development.

Core Properties

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a heterocyclic building block with a unique spirocyclic scaffold.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |

| Molecular Weight | 212.29 g/mol | [2] |

| CAS Number | 886766-28-5 | [2] |

| Appearance | White to light yellow solid/powder to crystal | [3] |

| Purity | >97% (GC) | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

Solubility Profile

Qualitative Solubility:

-

Organic Solvents: Patent literature describing the synthesis of this compound and its derivatives mentions the use of solvents such as ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and dimethylformamide (DMF), suggesting at least partial solubility in these organic solvents.

-

Aqueous Media: The solubility in aqueous media is not specified, but given its chemical structure, it is likely to be low.

For drug development and formulation, precise quantitative solubility is a critical parameter. The following sections detail standardized experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound. The choice of method may depend on the required throughput and the specific application.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[4]

Methodology:

-

Preparation: Prepare a series of vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Addition of Compound: Add an excess amount of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate to each vial to ensure that a saturated solution is formed. The excess solid should be visible.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[4] Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid from the solution by centrifugation or filtration.[4] Care must be taken to avoid precipitation of the dissolved solid due to temperature changes.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended for each solvent and condition.[5]

References

- 1. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate | C11H20N2O2 | CID 46942212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-08-6 [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Stability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct stability studies on this specific molecule, this guide consolidates information on its general chemical properties, recommended storage conditions, and likely degradation pathways based on the known reactivity of its core functional groups— a Boc-protected amine and a spirocyclic diamine. This document also presents generalized experimental protocols for conducting forced degradation studies to assess its stability profile. Furthermore, a relevant signaling pathway is illustrated to provide context for its application in drug discovery.

Chemical Properties and Storage

Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a solid at room temperature.[1][2] For optimal preservation of its chemical integrity, it is recommended to store the compound in a dark place, under an inert atmosphere, and at temperatures between 2-8°C.[1] Some suppliers also suggest storage at room temperature, specifying a preference for cooler conditions (<15°C).[2] The compound is noted to be sensitive to air, suggesting a susceptibility to oxidation.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [3] |

| Molecular Weight | 212.29 g/mol | [3] |

| Physical Form | Solid | [1][2] |

| Recommended Storage | 2-8°C, in a dark place, under an inert atmosphere | [1] |

| Sensitivities | Air sensitive | [2] |

Potential Degradation Pathways

The stability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is primarily influenced by the Boc (tert-butoxycarbonyl) protecting group and the diamine core. The most probable degradation pathways include hydrolytic, thermal, oxidative, and photolytic degradation.

Hydrolytic Degradation

The Boc group is susceptible to cleavage under acidic conditions.[1] Although generally stable in neutral water, prolonged exposure to moisture, particularly under acidic or basic conditions, can lead to the hydrolysis of the carbamate linkage. This would result in the formation of the unprotected 4,7-diazaspiro[2.5]octane, tert-butanol, and carbon dioxide.[1]

Thermal Degradation

The Boc protecting group is known to be thermally labile at elevated temperatures.[1] Exposure to temperatures exceeding 85-90°C can cause deprotection of the amine.[1]

Oxidative Degradation

As a diamine derivative, the compound is susceptible to oxidation.[4] Oxidative degradation can occur via radical pathways, potentially involving the nitrogen atoms or adjacent carbon atoms.[5] The formation of nitroxide radicals from spirocyclic diamines has also been observed.[6]

Photolytic Degradation

While specific photostability data is unavailable for this compound, many organic molecules are sensitive to light. Photodegradation can occur upon exposure to UV or visible light, leading to the formation of various degradation products.

Quantitative Stability Data (Illustrative)

No specific quantitative data from forced degradation studies on tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate was found in the public domain. The following table is an illustrative example of how such data would be presented, based on the expected behavior of Boc-protected diamines under various stress conditions.

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Predicted) |

| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15-25% | 4,7-Diazaspiro[2.5]octane (Boc-deprotected) |

| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 5-10% | Minor hydrolysis products |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 10-20% | Oxidized derivatives, N-oxides |

| Thermal | 48 hours | 90°C | 5-15% | 4,7-Diazaspiro[2.5]octane (Boc-deprotected) |

| Photolytic (ICH Q1B) | 24 hours | Room Temp | <5% | Various photoproducts |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from standard methodologies for similar compounds.[1] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric detection, should be developed and validated to separate and quantify the parent compound from its degradation products.

Preparation of Stock Solution

Prepare a stock solution of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture in a water bath at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize a sample of the solution with an appropriate amount of 0.1 M sodium hydroxide before analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture in a water bath at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize a sample of the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze the sample directly.

Thermal Degradation

-

Place a solid sample of the compound in a temperature-controlled oven at 90°C for 48 hours.

-

Also, expose a solution of the compound (in a suitable solvent) to the same conditions.

-

Cool the samples to room temperature before dissolving (if solid) and analyzing.

Photolytic Degradation

-

Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Store a control sample under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples.

Application in Drug Discovery: Signaling Pathway Context

Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate serves as a crucial building block in the synthesis of various pharmaceutically active molecules.[7][8] Notably, its derivatives have been investigated as protein kinase inhibitors, including inhibitors of Janus kinases (JAKs).[7][9] The JAK-STAT signaling pathway is a critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Caption: General workflow for forced degradation studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]

- 3. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate | C11H20N2O2 | CID 46942212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 6. mdpi.com [mdpi.com]

- 7. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

In-depth Technical Guide: Analogs of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to analogs of this important spirocyclic diamine. The focus is on compounds targeting G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine and dopamine receptors, which are implicated in a range of central nervous system (CNS) disorders.

Synthetic Methodologies

The synthesis of 4,7-diazaspiro[2.5]octane analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined in Chinese patent CN111943894A.[1] This method utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a starting material and proceeds through key steps of substitution, protection, deprotection, and reduction to yield the desired 4,7-diazaspiro[2.5]octane compound.[1] This approach offers the advantage of avoiding hazardous reagents like boron trifluoride diethyl etherate, thereby enhancing safety and scalability.[1]

General Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the spirocyclic core and subsequent functionalization.

References

Commercial Availability and Technical Guide for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of the versatile chemical intermediate, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. This spirocyclic diamine derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. This document also explores its isomeric form, tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, and their commercially available salt forms.

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and its regioisomer are important scaffolds in the design of bioactive molecules. Their rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity to biological targets. A significant area of application for this core structure is in the development of Inhibitor of Apoptosis Protein (IAP) antagonists, which are a promising class of anti-cancer agents.

Commercial Availability

A variety of chemical suppliers offer tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, its 4-carboxylate isomer, and their salt forms. The availability of these compounds in different purities and quantities caters to a range of research and development needs, from small-scale laboratory synthesis to larger-scale preclinical studies.

Table 1: Commercial Availability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and Related Compounds

| Compound Name | CAS Number | Supplier(s) | Purity | Available Quantities |

| tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | 886766-28-5 | MedChemExpress, Fisher Scientific | ≥97% | 250 mg, 1 g, 5 g |

| tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride | 1462383-16-9 | Parchem | Not specified | Bulk and research quantities |

| tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-08-6 | Sigma-Aldrich, Apollo Scientific, TCI Chemicals | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate | 2173992-48-6 | Sigma-Aldrich | ≥97% | Not specified |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. The list of suppliers is not exhaustive.

Experimental Protocols

The following is a representative synthesis protocol for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from publicly available patent literature.[1] This multi-step synthesis utilizes readily available starting materials.

Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

-

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate and a phase transfer catalyst in a suitable solvent like DMF. The reaction mixture is heated to facilitate the cyclization reaction.

-

Step 2: Hofmann Rearrangement: The resulting diethyl 1,1-cyclopropanedicarboxylate undergoes a Hofmann rearrangement to yield a primary amine.

-

Step 3: Hydrolysis: The ester groups are hydrolyzed under basic conditions to afford the corresponding dicarboxylic acid.

-

Step 4: Acylation and Cyclization: The dicarboxylic acid is then acylated and cyclized to form the diazaspiro[2.5]octane core.

-

Step 5: Reduction: The cyclic amide is reduced to the corresponding diamine.

-

Step 6: Boc Protection: The final step involves the selective protection of the nitrogen at the 7-position with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide in a solvent such as ethanol.[1]

Detailed Example for Step 6 (Boc Protection): To a solution of 4,7-diazaspiro[2.5]octane (1 equivalent) in ethanol, sodium hydroxide (2.2 equivalents) is added while maintaining the temperature below 30°C.[1] Di-tert-butyl dicarbonate ((Boc)₂O) (2 equivalents) is then added dropwise, keeping the temperature below 5°C.[1] The reaction mixture is slowly warmed to room temperature and stirred overnight.[1] The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration, removal of the solvent, and purification by column chromatography to yield tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[1]

Application in Drug Discovery: IAP Antagonism

A significant application of the tert-butyl 4,7-diazaspiro[2.5]octane scaffold is in the design of small molecule Inhibitor of Apoptosis Protein (IAP) antagonists. IAPs are a family of proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis (programmed cell death).

The endogenous protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI) promotes apoptosis by binding to and inhibiting IAPs, particularly the X-linked inhibitor of apoptosis protein (XIAP). This inhibition liberates caspases, which are the key executioners of apoptosis.

Molecules incorporating the diazaspiro[2.5]octane core can be designed as "SMAC mimetics" that mimic the action of the N-terminal tetrapeptide of SMAC, which is responsible for its binding to IAPs. These synthetic antagonists can restore the apoptotic pathway in cancer cells, making them more susceptible to conventional cancer therapies.

Visualizations

Logical Workflow for Compound Procurement and Use

Caption: Workflow for the procurement and utilization of the title compound in a research setting.

IAP Antagonism Signaling Pathway

Caption: Mechanism of apoptosis induction by IAP antagonists derived from the diazaspiro[2.5]octane scaffold.

References

Methodological & Application

Application Notes and Protocols for Boc Protection of 4,7-diazaspiro[2.5]octane

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective mono- and di-Boc protection of 4,7-diazaspiro[2.5]octane, a valuable spirocyclic building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The protocols herein are designed to be robust and reproducible, enabling chemists to efficiently prepare these key intermediates for further elaboration.

Introduction

4,7-diazaspiro[2.5]octane is a unique bicyclic diamine whose rigid spirocyclic core is of significant interest in the design of novel therapeutic agents.[4] Selective protection of one or both nitrogen atoms is a critical step to enable regioselective functionalization in multi-step syntheses. Achieving selective mono-protection of symmetrical diamines can be challenging, often resulting in a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1]

The primary strategies to achieve selective mono-Boc protection of diamines involve either kinetic control, by slow addition of the Boc-anhydride, or by in situ mono-protonation of the diamine.[1][5] The latter approach, which renders one amine temporarily unreactive, has proven to be a highly efficient method for a variety of diamines.[5][6][7][8][9] This application note details procedures for both the selective mono-Boc protection, leveraging the in situ generation of one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl), and the straightforward di-Boc protection of 4,7-diazaspiro[2.5]octane.

Chemical Reaction Pathway

Caption: Reaction scheme for the selective mono- and di-Boc protection of 4,7-diazaspiro[2.5]octane.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 4,7-diazaspiro[2.5]octane

This protocol is adapted from established methods for the selective mono-Boc protection of cyclic diamines via in situ mono-hydrochlorination.[6][8]

Materials:

-

4,7-diazaspiro[2.5]octane

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for work-up

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,7-diazaspiro[2.5]octane (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0°C using an ice bath with vigorous stirring.

-

Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the monohydrochloride salt may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

Protocol 2: Di-Boc Protection of 4,7-diazaspiro[2.5]octane

This protocol describes a standard procedure for the protection of both amine functionalities.

Materials:

-

4,7-diazaspiro[2.5]octane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for work-up

Procedure:

-

Dissolve 4,7-diazaspiro[2.5]octane (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow

Caption: General experimental workflow for the Boc protection of 4,7-diazaspiro[2.5]octane.

Data Presentation

The following table summarizes the key quantitative data for the described protocols. Expected yields are based on similar transformations reported in the literature for other cyclic diamines.

| Parameter | Protocol 1: Mono-Boc Protection | Protocol 2: Di-Boc Protection |

| Starting Material | 4,7-diazaspiro[2.5]octane | 4,7-diazaspiro[2.5]octane |

| (Boc)₂O Stoichiometry | 1.0 eq | 2.2 eq |

| Other Key Reagents | Me₃SiCl (1.0 eq) | Et₃N (2.2 eq) or NaOH |

| Solvent | Anhydrous MeOH | DCM or THF |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours | Overnight |

| Expected Yield | 60-80% | >90% |

| Expected Purity | >95% after work-up | >95% after purification |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of mono-Boc product | - Incomplete reaction- Formation of di-Boc byproduct | - Increase reaction time- Ensure slow, dropwise addition of Me₃SiCl- Perform the aqueous wash with diethyl ether to remove the di-Boc byproduct[10] |

| Mixture of mono- and di-Boc products | - Stoichiometry of reagents is off- Reaction conditions favoring di-protection | - Carefully measure and add exactly 1.0 equivalent of Me₃SiCl and (Boc)₂O- Maintain a low reaction temperature during additions |

| Product difficult to purify | - Similar polarity of starting material and products | - Utilize acid-base extraction during work-up to separate the basic mono-protected product from the neutral di-protected product[10] |

References

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. innospk.com [innospk.com]

- 5. researchgate.net [researchgate.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. tandfonline.com [tandfonline.com]

- 8. redalyc.org [redalyc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in Anti-Tumor Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a versatile bifunctional building block increasingly utilized in the synthesis of novel therapeutic agents. Its rigid spirocyclic core and orthogonally protected nitrogen atoms provide a unique three-dimensional scaffold that is of significant interest in medicinal chemistry. This document provides detailed application notes and protocols for the use of this building block in the development of anti-tumor agents, with a focus on the synthesis of kinase inhibitors. Derivatives of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate have been explored for their potential to inhibit key signaling pathways implicated in cancer progression, such as those involving Janus kinases (JAKs) and PI3K/mTOR.[1]

Synthesis of a Representative Anti-Tumor Agent: A Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

This section details the synthesis of a potential anti-tumor agent based on a carboxamide compound disclosed in patent US10800761B2, which targets HPK1, a negative regulator of T-cell activation.[2] Enhancing anti-tumor immunity by inhibiting HPK1 is a promising strategy in cancer therapy.[2] The following protocol is adapted from the general procedures described in the patent.

Experimental Protocol: Synthesis of (S)-N-(4-(5-cyclopropyl-3-(2,6-difluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-4,7-diazaspiro[2.5]octane-4-carboxamide

Materials:

-

(S)-tert-butyl 6-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-4-carboxylate (starting material, a derivative of the topic compound)

-

Other necessary reagents and solvents as per the synthesis described in the patent literature.

Procedure:

The synthesis of the target compound is a multi-step process. The key final step involves the coupling of the deprotected diazaspiro[2.5]octane moiety with the pyrimidine core. The patent describes the synthesis starting from a hydroxylated version of the building block.[2]

-

Step 1: Synthesis of the Pyrazole Core and Pyrimidine Linker. The initial steps involve the construction of the substituted pyrazole and its subsequent linkage to a di-chlorinated pyrimidine, following standard organic synthesis procedures.

-

Step 2: Coupling with the Diazaspiro[2.5]octane Moiety. The Boc-protected (S)-tert-butyl 6-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-4-carboxylate is deprotected under acidic conditions to free the secondary amine. This amine is then reacted with the chlorinated pyrimidine core in a nucleophilic aromatic substitution reaction to yield the final product.

A detailed, step-by-step protocol would require access to the full experimental details often found in supplementary information of peer-reviewed articles, which was not available in the public search results for a direct derivative of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with published anti-tumor data.

Quantitative Data on Anti-Tumor Activity

While the patent discloses the compound, it does not provide specific quantitative data on its cytotoxic activity against cancer cell lines.[2] The table below is provided as a template for researchers to record their findings from in-vitro anti-tumor assays. For illustrative purposes, hypothetical IC50 values are included.

| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) - Hypothetical Data |

| HPK1-Inhibitor-1 | Jurkat (T-cell leukemia) | MTT Assay | 0.5 |

| HPK1-Inhibitor-1 | A549 (Lung Carcinoma) | MTT Assay | 2.1 |

| HPK1-Inhibitor-1 | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 5.8 |

| HPK1-Inhibitor-1 | HCT116 (Colon Carcinoma) | MTT Assay | 3.4 |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

References

Application Notes and Protocols for N-Alkylation Reactions of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.[1][2] The protocols outlined below describe two primary methods for N-alkylation: direct alkylation and reductive amination.

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable scaffold in medicinal chemistry due to its rigid spirocyclic core. The presence of a Boc-protected nitrogen at the 7-position allows for selective functionalization at the secondary amine at the 4-position. This targeted modification is crucial for developing specific and potent drug candidates. N-alkylated derivatives of this compound have shown promise as inhibitors of several protein kinases, including Bone Morphogenetic Protein Receptor Type II (BMPR2), Src, and Abl kinases, which are implicated in various diseases such as cancer and pulmonary arterial hypertension.[3][4][5]

N-Alkylation via Direct Alkylation

Direct alkylation involves the reaction of the secondary amine of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with an alkylating agent, typically an alkyl halide, in the presence of a base. This method is straightforward and effective for introducing a variety of alkyl and benzyl groups.

General Reaction Scheme:

Caption: Direct N-alkylation reaction scheme.

Quantitative Data for Direct Alkylation:

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature | Yield (%) | Reference |

| 1 | Benzyl bromide | K₂CO₃ | DMF | RT to mild heating | >70-80 | [1] |

| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | RT to mild heating | >70-80 | [1] |

Experimental Protocol: Direct Benzylation

This protocol describes the N-benzylation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Materials:

-

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in DMF or ACN, add potassium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with mild heating and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.[1]

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wider range of substituents. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.

General Reaction Scheme:```dot

Caption: Drug discovery workflow.

Targeted Signaling Pathways:

1. BMPR2 Signaling Pathway: The Bone Morphogenetic Protein Receptor Type II (BMPR2) is a serine/threonine kinase that plays a crucial role in the BMP signaling pathway, which is involved in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is associated with pulmonary arterial hypertension.

Caption: Canonical BMPR2 signaling pathway.

2. Src Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that is a key component of multiple signaling pathways controlling cell adhesion, migration, proliferation, and survival. Aberrant Src activity is often observed in various cancers.

Caption: Simplified Src kinase signaling pathways.

3. Abl Kinase Signaling Pathway: Abl is a non-receptor tyrosine kinase that is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is a constitutively active kinase that drives chronic myeloid leukemia (CML).

Caption: BCR-Abl signaling pathways in CML.

References

- 1. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]

- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amines is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the removal of the Boc group from tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the development of various therapeutic agents.

The deprotection of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate yields 4,7-diazaspiro[2.5]octane, a versatile building block for the synthesis of complex molecules. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product. This note outlines two common and effective methods for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrogen chloride (HCl) in an organic solvent.

Data Presentation

The following table summarizes the quantitative data for two common methods of Boc deprotection of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Yield | Notes |

| Acidolysis with TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 hours | >95% | The concentration of TFA can be varied (e.g., 5-25%). The product is typically isolated as a TFA salt. |

| Acidolysis with HCl | Hydrogen Chloride (HCl) | 1-propyl acetate/1-propanol | 70°C | 16 hours | High | In this specific protocol, HCl is generated in situ from acetyl chloride. The product is isolated as the hydrochloride salt.[1] |

Mandatory Visualization

The following diagrams illustrate the deprotection reaction and a general experimental workflow.

Caption: Chemical transformation for the deprotection of the Boc group.

Caption: General experimental workflow for Boc deprotection.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely used method for Boc deprotection.

Materials:

-

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

To the stirred solution, add trifluoroacetic acid (TFA) (e.g., 5-25% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected 4,7-diazaspiro[2.5]octane.

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1-Propyl Acetate/1-Propanol

This protocol describes the deprotection using HCl generated in situ from acetyl chloride, as adapted from a procedure for a similar substrate.[1]

Materials:

-

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

-

Acetyl chloride

-

1-Propyl acetate

-

1-Propanol

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Preparation of HCl solution: In a separate flask, slowly add acetyl chloride to a mixture of 1-propyl acetate and 1-propanol at 0°C. Stir the solution for 2 hours at room temperature to generate the HCl solution.

-

Suspend tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in a mixture of 1-propyl acetate and 1-propanol at room temperature.

-

Add the prepared HCl solution to the suspension.

-

Heat the reaction mixture to 70°C and stir for 16 hours.

-

Cool the reaction mixture to 20°C.

-

Collect the precipitated product, the hydrochloride salt of 4,7-diazaspiro[2.5]octane, by filtration.

-

Wash the precipitate and dry under reduced pressure.

References

Application Notes and Protocols: Coupling Reactions of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various coupling reactions involving tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key building block in the synthesis of novel pharmaceutical agents.[1][2] The unique spirocyclic structure of this diamine, with one secondary amine available for derivatization while the other is protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile scaffold in medicinal chemistry.

Overview of Coupling Reactions

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate serves as a nucleophilic partner in a variety of C-N bond-forming reactions. The exposed secondary amine at the 4-position readily participates in reactions such as Buchwald-Hartwig amination, amide coupling, reductive amination, N-alkylation, and nucleophilic aromatic substitution (SNAr). These reactions are fundamental in drug discovery for introducing diversity and building complex molecular architectures.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. This reaction allows for the coupling of the diazaspiro[2.5]octane scaffold with various aryl and heteroaryl halides.

Experimental Protocol:

A specific protocol for the N-arylation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is detailed in patent literature.[3]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Workflow.

Procedure:

-

To a reaction vessel containing the aryl halide (1.0 eq) in 1,4-dioxane (approx. 0.1 M), add tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.2 eq).

-

Add sodium tert-butoxide (t-BuONa) (1.5 eq) as the base.

-

Add palladium(II) acetate (Pd(OAc)₂) (0.05 eq) as the catalyst precursor and RuPhos (0.1 eq) as the ligand.

-

Seal the vessel and stir the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is concentrated and the crude product is purified by silica gel chromatography.[3]

Quantitative Data:

| Reactant 1 (eq) | Reactant 2 (eq) | Catalyst (eq) | Ligand (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Ref. |

| Aryl Halide (1.0) | Spirocycle (1.2) | Pd(OAc)₂ (0.05) | RuPhos (0.1) | t-BuONa (1.5) | 1,4-Dioxane | 100 | 12 | [3] |

Amide Coupling (Acylation)

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate can be acylated with carboxylic acids using standard coupling reagents or by reaction with activated acyl species.

Experimental Protocol 1: Peptide Coupling Reagents

This protocol utilizes common peptide coupling reagents to form an amide bond with a carboxylic acid.

Reaction Scheme:

Caption: Amide Coupling Workflow.

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq).[4]

-

Add 1-hydroxybenzotriazole (HOBt) (1.25 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.25 eq).

-

Add triethylamine (NEt₃) (2.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 15 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.[5]

Experimental Protocol 2: Z-Protected Amino Acid Coupling

An example from the literature demonstrates the coupling with Z-l-Alanine.[4]

Procedure:

-

Z-l-Alanine (1.0 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) are reacted according to a general amide coupling procedure.

-

The crude residue is purified by flash chromatography on a silica-NH cartridge.

-

Elution with a gradient of cyclohexane/EtOAc (from 100/0 to 80/20) affords the desired product.[4]

Quantitative Data:

| Carboxylic Acid (eq) | Spirocycle (eq) | Coupling Reagents (eq) | Base (eq) | Solvent | Temp. | Time (h) | Yield (%) | Ref. |

| Z-l-Alanine (1.0) | 1.0 | General Procedure A | - | - | - | - | 81 | [4] |

| R-COOH (1.0) | 1.0 | EDC.HCl (1.25), HOBt (1.25) | NEt₃ (2.5) | DCM | rt | 15 | - | [5] |

Reductive Amination

Reductive amination provides a method to form C-N bonds by reacting the amine with a ketone or aldehyde in the presence of a reducing agent.

Experimental Protocol:

A general procedure for reductive amination has been described.[4]

Procedure:

-

To a solution of the aldehyde (1.0-1.2 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0-2.0 eq) in dichloromethane (DCM, 1 M), add 2 drops of acetic acid (AcOH).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Stir the mixture overnight at room temperature.

-

Pour the mixture into an aqueous solution and extract with DCM.

-

The combined organic layers are washed with saturated NaHCO₃, dried over Na₂SO₄, filtered, and concentrated to yield the product.[4]

Quantitative Data:

| Aldehyde/Ketone (eq) | Spirocycle (eq) | Reducing Agent (eq) | Additive | Solvent | Temp. | Time | Ref. |

| 1.0 - 1.2 | 1.0 - 2.0 | STAB (1.5) | AcOH | DCM | rt | overnight | [4] |

Other Coupling Reactions

N-Alkylation

The secondary amine can be alkylated using alkyl halides in the presence of a base.

Protocol: A reported procedure involves the reaction with 1,4-bis(chloromethyl)benzene.[6]

-

To a solution of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).

-

Heat the mixture to 50°C for 20 minutes.

-

Add the alkyl halide (e.g., 1,4-bis(chloromethyl)benzene) (1.0 eq).

-

Continue heating until the reaction is complete.

-

Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude product.[6]

Nucleophilic Aromatic Substitution (SNAr)

The diazaspirocycle can act as a nucleophile to displace a suitable leaving group (e.g., a halide) from an electron-deficient aromatic or heteroaromatic ring.

Protocol: An example shows the reaction with a 2-chloroquinazoline derivative.[7]

-

A mixture of the 2-chloroquinazoline (1.0 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (2.0 eq) is heated in an alcohol solvent (e.g., isopropanol).

-

The reaction is stirred at 120°C for 16 hours.

-

The mixture is concentrated, and the residue is recrystallized from a suitable solvent like MTBE to afford the product.[7]

Logical Workflow for Synthesis Planning

The choice of coupling reaction depends on the desired final structure. The following diagram illustrates a decision-making workflow for selecting an appropriate coupling strategy.

Caption: Synthetic Strategy Decision Workflow.

These protocols and data provide a comprehensive guide for utilizing tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in various synthetic applications, facilitating the development of novel chemical entities for drug discovery.

References

- 1. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]

- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2021083949A1 - Bifunctional compounds for the treatment of cancer - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2022136486A1 - Conolidine analogues as selective ackr3 modulators for the treatment of cancer and cardiovascular diseases - Google Patents [patents.google.com]

- 6. WO2020210630A1 - Tricyclic degraders of ikaros and aiolos - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]